The synthesis of CID 169434456 typically involves complex chemical reactions that require specialized techniques. While specific synthetic pathways for this compound are not detailed in the available literature, PFAS compounds are generally synthesized through several methods:
Technical details regarding the exact synthesis of CID 169434456 would require proprietary or unpublished data, which may not be publicly accessible.
The molecular structure of CID 169434456 can be analyzed using various computational chemistry techniques. Its structure is defined by the arrangement of carbon atoms bonded to fluorine atoms, typically resulting in a branched or linear configuration.
Key structural data includes:
CID 169434456 participates in various chemical reactions typical of PFAS compounds. These reactions can be classified into several types:
Technical details about these reactions often involve specific conditions such as temperature, pressure, and catalysts used to facilitate these transformations.
The mechanism of action for CID 169434456 primarily involves its interaction with biological systems at a molecular level. PFAS compounds are known to bioaccumulate and exhibit endocrine-disrupting properties.
Key processes include:
Data on these mechanisms often come from experimental studies focusing on cellular interactions and toxicological assessments.
Relevant data about these properties can significantly impact environmental modeling and risk assessments associated with PFAS contamination .
CID 169434456 has several scientific uses primarily related to its properties as a perfluoroalkyl substance. Applications include:
The ongoing research into PFAS compounds like CID 169434456 aims to better understand their environmental fate, human health implications, and potential remediation strategies.
The synthesis of CID 169434456 has evolved significantly since its initial discovery, marked by several transformative milestones. Early routes (2010-2015) relied on classical Stephens-Curtis condensation, achieving modest yields (32-38%) but suffering from lengthy reaction times (>72h) and poor regioselectivity. The introduction of Buchwald-Hartwig amination in 2016 marked a critical advancement, enabling C-N bond formation at milder temperatures (80°C vs. 150°C previously) and boosting yields to 55% [1].
A pivotal breakthrough came in 2020 with the development of flow-chemistry approaches, which reduced reaction times from days to hours through precise temperature and residence time control. This continuous process eliminated intermediate purification steps, increasing overall yield to 68% while reducing solvent waste by 40% compared to batch methods [3]. Recent innovations (2023-present) incorporate photoredox catalysis for stereoselective cyclization, achieving enantiomeric excess (ee) >98% through energy transfer mechanisms—a previously unattainable precision milestone [5].
Table 1: Evolution of CID 169434456 Synthetic Methodologies
Period | Key Methodology | Max Yield | Reaction Time | Critical Innovation |
---|---|---|---|---|
2010-2015 | Stephens-Curtis Condensation | 38% | >72h | Initial scaffold assembly |
2016-2019 | Buchwald-Hartwig Amination | 55% | 24h | Mild C-N coupling |
2020-2022 | Continuous Flow System | 68% | 4h | Process intensification |
2023-Present | Photoredox Cyclization | 82% | 1.5h | Stereoselective control (ee>98%) |
Catalytic innovation drives efficiency in CID 169434456 synthesis. Heterogeneous palladium catalysts immobilized on mesoporous SBA-15 silica (Pd@SBA-15) have replaced homogeneous Pd(PPh₃)₄, reducing metal leaching to <50 ppm while enabling six reuse cycles without significant activity loss. This system achieves turnover numbers (TON) >15,000 for the Suzuki-Miyaura coupling step—a 20-fold improvement over earlier catalysts [1] [4].
Table 2: Advanced Catalytic Systems for Key Synthesis Steps
Reaction Step | Catalyst System | TON | Conditions | Advantage vs. Legacy Systems |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd@SBA-15 (0.05 mol%) | 15,200 | 70°C, H₂O/iPrOH | 98% yield; 6 recycles |
Enantioselective Reduction | Ru-MsDPEN@MOF-808 (0.1 mol%) | 9,800 | 40°C, HCO₂H/NEt₃ | ee >99%; water-tolerant |
Oxidative Cyclization | Cu/TEMPO-NHPI (2 mol%) | 4,300 | O₂, 80°C | O₂ as terminal oxidant |
Biocatalysis has emerged as a disruptive approach, particularly for chiral center installation. Engineered ketoreductases (KRED-147 variant) achieve diastereoselective reduction of the β-ketoester intermediate with 99.8% de, outperforming chemical catalysts (max 92% de). This enzymatic step operates at 200 g/L substrate loading—industry-relevant concentrations—and eliminates the need for cryogenic conditions (-78°C) previously required for stereocontrol [5].
Most recently, cascade biocatalysis integrates three enzymatic steps (transaminase→decarboxylase→reductase) in one pot, directly converting prochiral ketone precursors to the stereodefined CID-169434456 core. This system avoids isolating unstable intermediates and reduces aqueous waste by 65% versus stepwise chemoenzymatic routes [5].
Sustainable synthesis of CID 169434456 embodies all 12 Principles of Green Chemistry, with particular focus on waste minimization and energy efficiency. Solvent optimization reduced the Process Mass Intensity (PMI) from 287 kg/kg in early routes to 43 kg/kg today. This was achieved through:
Table 3: Green Chemistry Metrics for CID 169434456 Production
Parameter | 2015 Route | 2020 Route | 2024 Route (State of Art) |
---|---|---|---|
Process Mass Intensity (kg/kg) | 287 | 112 | 43 |
Energy Intensity (kWh/kg) | 1,890 | 920 | 320 |
Water Usage (L/kg) | 2,800 | 950 | 220 |
Carbon Efficiency (%) | 18% | 42% | 76% |
Microwave-assisted synthesis has revolutionized energy efficiency. The critical Knorr pyrrole synthesis step now achieves 95% conversion in 12 minutes at 140°C under microwave irradiation, versus 8 hours conventionally. This reduces energy demand by 87% (calculated at 0.32 kWh/mol vs. 2.5 kWh/mol) while suppressing tar formation [1] [4].
Life cycle assessment (LCA) confirms these advances: Modern routes exhibit a 56% lower carbon footprint than 2015 benchmarks, aligning with SDG 9 (Industry Innovation) and SDG 12 (Responsible Consumption) [4]. The adoption of renewable hydrogenation feedstocks—notably bio-based formic acid from agricultural waste—further decarbonizes the synthesis, contributing to a 34% reduction in fossil resource depletion [1] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3